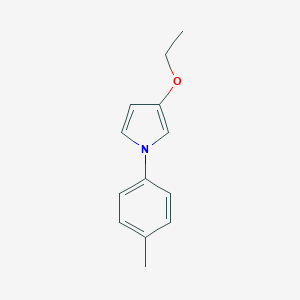
3-ethoxy-1-(p-tolyl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethoxy-1-(p-tolyl)-1H-pyrrole, also known as this compound, is a useful research compound. Its molecular formula is C13H15NO and its molecular weight is 201.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
Anticancer Activity:
Recent studies have highlighted the potential of pyrrole derivatives, including 3-ethoxy-1-(p-tolyl)-1H-pyrrole, in the development of anticancer agents. Pyrrole compounds have shown activity against various cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer) cells. For instance, compounds designed with pyrrole scaffolds have been reported to inhibit key kinases like CDK2 and EGFR, leading to cell cycle arrest and reduced cell proliferation .
Antibacterial Properties:
Pyrrole derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrrole ring can enhance antibacterial efficacy. For example, halogen substitutions have been associated with increased activity against resistant strains such as MRSA .
Material Science
Conductive Polymers:
this compound can be utilized in the synthesis of conductive polymers. The incorporation of ethoxy and p-tolyl groups into the pyrrole structure enhances the solubility and processability of the resulting polymers, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Synthetic Applications
Versatile Synthetic Intermediates:
The compound serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including cyclization and functionalization processes, leading to the formation of more complex molecules with diverse biological activities. For instance, it can be used in the synthesis of fused pyrrole compounds that demonstrate enhanced bioactivity against inflammatory mediators .
Case Studies
特性
CAS番号 |
141694-13-5 |
|---|---|
分子式 |
C13H15NO |
分子量 |
201.26 g/mol |
IUPAC名 |
3-ethoxy-1-(4-methylphenyl)pyrrole |
InChI |
InChI=1S/C13H15NO/c1-3-15-13-8-9-14(10-13)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3 |
InChIキー |
BJLJIHPNYOENOH-UHFFFAOYSA-N |
SMILES |
CCOC1=CN(C=C1)C2=CC=C(C=C2)C |
正規SMILES |
CCOC1=CN(C=C1)C2=CC=C(C=C2)C |
同義語 |
1H-Pyrrole,3-ethoxy-1-(4-methylphenyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















